Cas no 175448-31-4 (3-chloro-2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide)
![3-chloro-2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide structure](https://pt.kuujia.com/scimg/cas/175448-31-4x500.png)
175448-31-4 structure
Nome do Produto:3-chloro-2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide
3-chloro-2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-chloro-2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide
- 175448-31-4
- CHEBI:224837
- Benzamide, 3-chloro-2-hydroxy-N-(6-(hydroxymethyl)-2,5-dioxo-7-oxoabicyclo(4.1.0)hept-3-en-3-yl)-, (1S)-
- 3-Chloro-2-hydroxy-N-[6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzene-1-carboximidic acid
- Epoxyquinomicin A
- DTXSID50938667
- Epoxyguinomicin A
- Benzamide, 3-chloro-2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-
-
- Inchi: InChI=1S/C14H10ClNO6/c15-7-3-1-2-6(10(7)19)13(21)16-8-4-9(18)14(5-17)12(22-14)11(8)20/h1-4,12,17,19H,5H2,(H,16,21)/t12-,14+/m1/s1
- Chave InChI: WJXATQQNIQELOK-OCCSQVGLSA-N
- SMILES: C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)C3(C(C2=O)O3)CO
Propriedades Computadas
- Massa Exacta: 323.0197
- Massa monoisotópica: 323.02
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 3
- Complexidade: 576
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 116Ų
- XLogP3: 1.1
Propriedades Experimentais
- Densidade: 1.71
- Ponto de ebulição: 636.5°C at 760 mmHg
- Ponto de Flash: 338.7°C
- Índice de Refracção: 1.702
- PSA: 116.23
3-chloro-2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide Literatura Relacionada
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
175448-31-4 (3-chloro-2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide) Produtos relacionados
- 7545-62-2(5-((Dimethylamino)methyl)quinolin-8-ol)
- 2171192-60-0((2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)propanoic acid)
- 941905-44-8(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide)
- 2229679-28-9(tert-butyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate)
- 2137895-52-2(3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl fluoride)
- 2138028-17-6(3-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole)
- 945717-58-8(3-chloro-5-cyclopropylbenzoic acid)
- 5379-16-8(1-(3,5-Dimethylphenyl)ethanone)
- 1621018-32-3(5-benzyl-1,2-oxazole-3-carboxylic Acid)
- 2680624-80-8(2-Phenyl-2-(2,2,2-trifluoroacetamido)butanoic acid)
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
